molecular formula C23H20FN3OS B2800768 2-(2,4-dimethylphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 941983-83-1

2-(2,4-dimethylphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No. B2800768
CAS RN: 941983-83-1
M. Wt: 405.49
InChI Key: QCDKXFPDQMEICK-UHFFFAOYSA-N
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Description

The compound “2-(2,4-dimethylphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide” is an organic compound containing a benzothiazole ring, which is a type of heterocyclic compound . Benzothiazoles are known for their wide range of biological activities and are used in the synthesis of various pharmaceuticals .

Scientific Research Applications

Photovoltaic Efficiency and Optical Properties

Research has demonstrated the utility of benzothiazolinone acetamide analogs in photovoltaic applications. Mary et al. (2020) synthesized molecules including benzothiazolinone acetamide derivatives and studied their vibrational spectra and electronic properties. These compounds were evaluated for use as photosensitizers in dye-sensitized solar cells (DSSCs), showing good light harvesting efficiency and potential for photovoltaic cells. Additionally, their nonlinear optical (NLO) activity was investigated, suggesting potential applications in the development of optical materials (Mary et al., 2020).

Anticancer Activity

A related area of research focuses on the anticancer potential of fluorine-substituted compounds. Hammam et al. (2005) synthesized fluoro-substituted benzo[b]pyran compounds and evaluated their anticancer activity against various human cancer cell lines. This research highlights the broad potential of fluorine-substituted analogs for therapeutic applications, although specific studies on the compound were not identified (Hammam et al., 2005).

Src Kinase Inhibitory and Anticancer Activities

Fallah-Tafti et al. (2011) explored thiazolyl N-benzyl-substituted acetamide derivatives for their Src kinase inhibitory and anticancer activities. They synthesized a variety of derivatives and evaluated their efficacy against human cancer cell lines, finding some compounds with significant inhibitory activities. This work suggests the relevance of similar acetamide derivatives in designing cancer therapeutics (Fallah-Tafti et al., 2011).

Antimicrobial Activity

In the realm of antimicrobial research, Anuse et al. (2019) synthesized substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives and evaluated their antimicrobial activities. The study revealed compounds with significant activity against resistant bacterial strains, emphasizing the potential of benzothiazole and fluorine-substituted acetamides in developing new antimicrobials (Anuse et al., 2019).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many benzothiazole derivatives have been studied for their antimicrobial, antifungal, and anticancer activities .

Future Directions

The future research directions would likely depend on the observed biological activities of this compound. Given the known activities of many benzothiazole derivatives, this compound could potentially be studied for various pharmaceutical applications .

properties

IUPAC Name

2-(2,4-dimethylphenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3OS/c1-15-6-7-17(16(2)11-15)12-22(28)27(14-19-5-3-4-10-25-19)23-26-20-9-8-18(24)13-21(20)29-23/h3-11,13H,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDKXFPDQMEICK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dimethylphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide

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